5-Ethylfuran-2-sulfonamide
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Overview
Description
5-Ethylfuran-2-sulfonamide is an organosulfur compound characterized by the presence of a furan ring substituted with an ethyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylfuran-2-sulfonamide typically involves the reaction of 5-ethylfuran with sulfonamide reagents. One common method is the reaction of 5-ethylfuran with chlorosulfonic acid to form 5-ethylfuran-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylfuran-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethylfuran-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethylfuran-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
5-Methylfuran-2-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.
5-Propylfuran-2-sulfonamide: Similar structure but with a propyl group instead of an ethyl group.
5-Butylfuran-2-sulfonamide: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 5-Ethylfuran-2-sulfonamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall stability, making it distinct from its methyl, propyl, and butyl analogs .
Biological Activity
5-Ethylfuran-2-sulfonamide is a compound that belongs to the sulfonamide class, which has been widely researched for its biological activities, particularly in antibacterial and antifungal applications. This article delves into the biological activity of this compound, summarizing its antimicrobial properties, antioxidant activities, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a furan ring substituted with an ethyl group and a sulfonamide functional group. The structural formula can be represented as follows:
This structure plays a crucial role in its biological interactions, particularly in enzyme inhibition and antimicrobial mechanisms.
Antimicrobial Activity
Sulfonamides are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria. This inhibition affects DNA synthesis and cell division, rendering them bacteriostatic rather than bactericidal .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Pseudomonas aeruginosa | 200 |
Note: Values are indicative based on comparative studies with other sulfonamides .
Antioxidant Activity
Recent studies have also explored the antioxidant potential of sulfonamide derivatives, including this compound. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity.
Table 2: Antioxidant Activity of this compound
Compound | IC50 (mM) |
---|---|
This compound | 1.25 |
The antioxidant activity suggests that this compound can scavenge free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. The sulfonamide moiety competes with PABA for binding to dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action disrupts nucleic acid synthesis and ultimately inhibits bacterial growth .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamides against resistant strains of bacteria. The findings indicated that compounds similar to this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .
- Antioxidant Properties : In vitro studies demonstrated that the antioxidant properties of sulfonamides could mitigate oxidative damage in cellular models, suggesting their potential use in adjunct therapies for conditions like cancer and neurodegenerative diseases .
- Inhibition of Carbonic Anhydrase : Recent research has shown that five-membered heterocyclic sulfonamides can selectively inhibit carbonic anhydrase isoforms, which play roles in various physiological processes including respiration and acid-base balance. This opens avenues for therapeutic applications beyond traditional antibiotic uses .
Properties
IUPAC Name |
5-ethylfuran-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKFCVKYGMKSMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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